molecular formula C5H11ClF3NO B13452917 (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No.: B13452917
M. Wt: 193.59 g/mol
InChI Key: BZGUWNAITNHSQK-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include an ethylamino group and a trifluoropropanol moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reductive amination of a suitable precursor. One common method is the catalytic reductive amination of a carbonyl compound (such as an aldehyde or ketone) with ethylamine in the presence of a suitable catalyst and hydrogen . This reaction is carried out under controlled conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors provide efficient mixing and temperature control, which are essential for maintaining the desired reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The trifluoropropanol moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.59 g/mol

IUPAC Name

(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol;hydrochloride

InChI

InChI=1S/C5H10F3NO.ClH/c1-2-9-3-4(10)5(6,7)8;/h4,9-10H,2-3H2,1H3;1H/t4-;/m1./s1

InChI Key

BZGUWNAITNHSQK-PGMHMLKASA-N

Isomeric SMILES

CCNC[C@H](C(F)(F)F)O.Cl

Canonical SMILES

CCNCC(C(F)(F)F)O.Cl

Origin of Product

United States

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